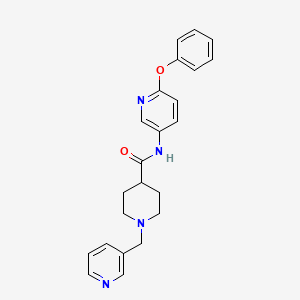![molecular formula C20H23ClN2O3 B3813966 N-(2-chlorobenzyl)-3-[1-(2-furoyl)-3-piperidinyl]propanamide](/img/structure/B3813966.png)
N-(2-chlorobenzyl)-3-[1-(2-furoyl)-3-piperidinyl]propanamide
説明
N-(2-chlorobenzyl)-3-[1-(2-furoyl)-3-piperidinyl]propanamide, commonly known as CFM-2, is a synthetic compound that has been developed for its potential use as a research tool in the field of neuroscience. This compound has been found to have a number of interesting properties, including the ability to modulate the activity of certain receptors in the brain. In
作用機序
CFM-2 has been found to bind to a specific site on the NMDA receptor, known as the glycine site. By binding to this site, CFM-2 enhances the activity of the receptor, leading to increased calcium influx into the neuron. This increased activity has been shown to have a number of interesting effects, including the induction of long-term potentiation, a process that is thought to underlie learning and memory.
Biochemical and physiological effects:
CFM-2 has been found to have a number of interesting biochemical and physiological effects. In addition to its effects on the NMDA receptor, CFM-2 has also been found to modulate the activity of other receptors in the brain, including the alpha-7 nicotinic acetylcholine receptor. This receptor is involved in a number of important processes, including attention and cognition. CFM-2 has been found to enhance the activity of this receptor, leading to improved cognitive performance in animal models.
実験室実験の利点と制限
CFM-2 has a number of advantages as a research tool. It is highly selective for the glycine site on the NMDA receptor, making it a valuable tool for researchers studying this receptor. It has also been found to have a number of interesting effects on other receptors in the brain, making it a versatile tool for researchers in the field of neuroscience. However, there are also some limitations to the use of CFM-2 in lab experiments. For example, its effects on the NMDA receptor are dependent on the presence of glycine, which can make it difficult to use in certain experimental conditions.
将来の方向性
There are a number of interesting directions for future research on CFM-2. One area of interest is the development of more selective compounds that target specific subtypes of the NMDA receptor. Another area of interest is the development of compounds that target other receptors in the brain, such as the alpha-7 nicotinic acetylcholine receptor. Finally, there is also interest in exploring the potential therapeutic applications of CFM-2, particularly in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia.
Conclusion:
In conclusion, CFM-2 is a synthetic compound that has been developed for its potential use as a research tool in the field of neuroscience. It has been found to have a number of interesting properties, including the ability to modulate the activity of certain receptors in the brain. CFM-2 has a number of advantages as a research tool, including its selectivity for the glycine site on the NMDA receptor and its versatility in modulating the activity of other receptors in the brain. However, there are also some limitations to its use in lab experiments. There are a number of interesting directions for future research on CFM-2, including the development of more selective compounds and the exploration of its potential therapeutic applications.
科学的研究の応用
CFM-2 has been found to be a useful tool in the study of certain receptors in the brain, particularly the N-methyl-D-aspartate (NMDA) receptor. This receptor is involved in a number of important processes, including learning and memory, and has been implicated in a number of neurological disorders, including Alzheimer's disease and schizophrenia. CFM-2 has been found to modulate the activity of the NMDA receptor in a selective manner, making it a valuable tool for researchers studying this receptor.
特性
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3-[1-(furan-2-carbonyl)piperidin-3-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O3/c21-17-7-2-1-6-16(17)13-22-19(24)10-9-15-5-3-11-23(14-15)20(25)18-8-4-12-26-18/h1-2,4,6-8,12,15H,3,5,9-11,13-14H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBNWRNFYIDOPBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CO2)CCC(=O)NCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)-3-[1-(2-furoyl)-3-piperidinyl]propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-isobutyl-5-[(phenylthio)methyl]-1H-1,2,4-triazole](/img/structure/B3813889.png)
![2-methyl-4-(4-{[4-(pyrimidin-2-yloxy)piperidin-1-yl]carbonyl}phenyl)but-3-yn-2-ol](/img/structure/B3813894.png)
![1-(2-{[allyl(2-propyn-1-yl)amino]methyl}-5-methoxyphenoxy)-3-(1-pyrrolidinyl)-2-propanol](/img/structure/B3813900.png)
![N-(2,5-difluorophenyl)-3-{methyl[2-(tetrahydro-2H-pyran-4-yl)ethyl]amino}propanamide](/img/structure/B3813921.png)
![7-(2-fluorobenzyl)-2-(4,4,4-trifluorobutanoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3813922.png)
![(5-isoxazolylmethyl)({1-(2-methoxyethyl)-2-[(3-methylbutyl)sulfonyl]-1H-imidazol-5-yl}methyl)methylamine](/img/structure/B3813930.png)
![N-(2-fluorobenzyl)-2-(1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)acetamide](/img/structure/B3813934.png)
![methyl (2S,4R)-1-methyl-4-{[(9-oxo-9,10-dihydroacridin-4-yl)carbonyl]amino}pyrrolidine-2-carboxylate](/img/structure/B3813945.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-5-(2-pyrrolidinyl)-2-thiophenecarboxamide bis(trifluoroacetate)](/img/structure/B3813948.png)
![2-benzyl-8-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-2,8-diazaspiro[5.5]undecane](/img/structure/B3813954.png)
![N-[(1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)methyl]acetamide](/img/structure/B3813974.png)
![N-isopropyl-2-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B3813975.png)
![methyl 5-[6-(piperidin-1-ylcarbonyl)pyrazin-2-yl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate](/img/structure/B3813983.png)
